molecular formula C7H14ClNO2 B6280333 (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride CAS No. 2635331-87-0

(1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride

Cat. No.: B6280333
CAS No.: 2635331-87-0
M. Wt: 179.6
InChI Key:
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Description

(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride typically involves the use of chiral sources to induce the desired stereochemistry. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method is advantageous due to its high stereoselectivity and optical purity.

Industrial Production Methods: For industrial production, the preparation method involves a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . This route is cost-effective and suitable for large-scale production due to the availability and affordability of raw materials.

Chemical Reactions Analysis

Types of Reactions: (1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted cyclohexane derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(1R,3S)-3-Aminocyclohexane-1-carboxylic acid hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The compound’s effects are mediated through its binding to active sites on target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • (1R,3S)-3-Aminocyclopentanol hydrochloride
  • (1R,3S)-3-Aminocyclohexanecarboxylic acid

Comparison: Compared to its analogs, (1R,3S)-3-aminocyclohexane-1-carboxylic acid hydrochloride exhibits unique reactivity due to its specific stereochemistry. This uniqueness makes it a valuable compound in stereoselective synthesis and pharmaceutical applications .

Properties

CAS No.

2635331-87-0

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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